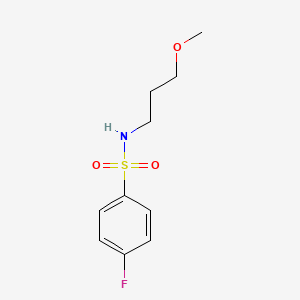
4-fluoro-N-(3-methoxypropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
化学反应分析
4-fluoro-N-(3-methoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-fluoro-N-(3-methoxypropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
4-fluoro-N-(3-methoxypropyl)benzenesulfonamide can be compared with similar compounds such as:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has an amino group instead of a fluoro group, which can lead to different chemical and biological properties.
4-chloro-N-(3-methoxypropyl)benzenesulfonamide: The presence of a chloro group instead of a fluoro group can affect the reactivity and applications of the compound.
生物活性
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16FNO2S
- Molecular Weight : 251.33 g/mol
- CAS Number : 349397-51-9
The presence of the fluorine atom and the methoxypropyl group contributes to its unique chemical reactivity and biological profile.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, impacting biochemical pathways related to inflammation and microbial infections.
- Receptor Interaction : The compound likely interacts with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Pharmacokinetics : The fluorine atom enhances lipophilicity, which may facilitate better absorption and distribution within biological systems.
Biological Activities
Research has indicated that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar sulfonamides have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various sulfonamide derivatives, revealing that compounds with fluorine substitutions exhibited enhanced potency against Gram-positive bacteria.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected compounds.
Compound MIC (µg/mL) This compound 8 Sulfanilamide 16 Trimethoprim 4 - Anti-inflammatory Activity :
-
Anticancer Activity :
- A recent study demonstrated that a structurally similar compound induced apoptosis in human cancer cell lines through the activation of caspase pathways.
属性
IUPAC Name |
4-fluoro-N-(3-methoxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOOFEUGOHZIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














